molecular formula C15H20N6O2 B2443700 (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 2035022-35-4

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2443700
CAS No.: 2035022-35-4
M. Wt: 316.365
InChI Key: NJFROILRMYWNOJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-20(2)14-17-12(18-15(19-14)21(3)4)10-16-13(22)8-7-11-6-5-9-23-11/h5-9H,10H2,1-4H3,(H,16,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFROILRMYWNOJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic compound that belongs to the class of triazine derivatives. Its unique structure features a triazine ring with dimethylamino substitutions and a furan-based acrylamide moiety. This compound has drawn attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities including anticancer, antimicrobial, and neuropharmacological effects.

Anticancer Activity

Preliminary studies have shown that triazine derivatives can possess significant anticancer properties. For instance, compounds related to this structure have been tested for their ability to induce apoptosis in cancer cells. In one study, derivatives exhibited increased caspase-3 activity in HepG2 cells at concentrations as low as 6.1 µM, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineConcentration (µM)Caspase-3 Activation (Fold Increase)
Compound 7aHepG27.97.0
Compound 7bHepG26.15.8

Neuropharmacological Effects

The compound's potential as a modulator of nicotinic acetylcholine receptors has also been explored. Similar compounds have shown anxiolytic-like effects in animal models by acting as positive allosteric modulators of α7 nicotinic receptors. For instance, related furan derivatives were found to alleviate anxiety-like behavior in mice at doses of 0.5 mg/kg .

Table 2: Anxiolytic Activity of Furan Derivatives

CompoundDose (mg/kg)Test UsedEffect
3-Furan-2-yl-N-p-tolyl-acrylamide0.5Elevated Plus MazeAnxiolytic-like
3-Furan-2-yl-N-p-tolyl-acrylamide1.0Novelty Suppressed FeedingAnxiolytic-like

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in apoptotic pathways.
  • Receptor Interaction : Its structure allows effective binding to nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
  • Antimicrobial Properties : Triazine derivatives have shown promise against various microbial strains due to their ability to disrupt cellular processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazine-based compounds for their biological activities:

  • Antitumor Evaluation : A series of synthesized triazine derivatives were tested for their cytotoxic effects on different cancer cell lines, demonstrating promising results in terms of selective toxicity and mechanism elucidation through caspase activation assays .
  • Neuropharmacological Studies : Investigations into the anxiolytic properties of furan derivatives revealed that they could reverse nicotine-induced anxiety behaviors in mice models, suggesting a therapeutic potential for anxiety disorders .

Preparation Methods

Synthesis of 2-(Aminomethyl)-4,6-bis(dimethylamino)-1,3,5-triazine

The triazine core is constructed through sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Route A (Fig. 1) proceeds as follows:

  • Chloride Substitution with Dimethylamine :
    Cyanuric chloride reacts with 2 equivalents of dimethylamine in tetrahydrofuran (THF) at 0–5°C, yielding 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. Excess dimethylamine ensures selective substitution at positions 4 and 6, leaving position 2 reactive.

  • Cyanide Introduction at Position 2 :
    The residual chloride at position 2 is displaced by sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours, forming 2-cyano-4,6-bis(dimethylamino)-1,3,5-triazine.

  • Nitrile Reduction to Primary Amine :
    Catalytic hydrogenation (H₂, 50 psi, Raney Ni, ethanol, 25°C) reduces the cyano group to a methylamine, yielding 2-(aminomethyl)-4,6-bis(dimethylamino)-1,3,5-triazine (87% yield).

Table 1. Reaction Conditions for Triazine Intermediate Synthesis

Step Reagents Solvent Temperature Time Yield
1 Dimethylamine (2 eq) THF 0–5°C 4 h 92%
2 NaCN (1.2 eq) DMF 80°C 12 h 78%
3 H₂, Raney Ni Ethanol 25°C 6 h 87%

Preparation of (E)-3-(Furan-2-yl)acrylic Acid

The acrylate moiety is synthesized via Knoevenagel condensation :

  • Furfural (furan-2-carbaldehyde, 1.0 eq) and malonic acid (1.2 eq) react in pyridine with piperidine catalysis (5 mol%) at 90°C for 3 hours. The reaction selectively produces the (E)-isomer due to conjugation stabilization, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.8 \, \text{Hz} $$).

Equation 1
$$
\text{Furfural} + \text{Malonic Acid} \xrightarrow{\text{piperidine}} \text{(E)-3-(Furan-2-yl)acrylic Acid}
$$

Formation of the Acrylamide Linkage

The final coupling involves:

  • Acid Chloride Activation : (E)-3-(Furan-2-yl)acrylic acid is treated with oxalyl chloride (1.5 eq) in dichloromethane (DCM) at 0°C for 2 hours, yielding the acyl chloride.
  • Amide Bond Formation : The triazine-methylamine (1.0 eq) reacts with the acyl chloride (1.1 eq) in DCM with triethylamine (TEA, 2.0 eq) as a base, stirred at 25°C for 6 hours.

Equation 2
$$
\text{Triazine-methylamine} + \text{Acyl Chloride} \xrightarrow{\text{TEA}} \text{Target Compound}
$$

Table 2. Acrylamide Coupling Optimization

Base Solvent Temperature Time Yield
TEA DCM 25°C 6 h 89%
Pyridine THF 40°C 8 h 72%

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (d, $$ J = 15.8 \, \text{Hz} $$, 1H, CH=CHCO) – confirms (E)-configuration.
    • δ 7.89 (s, 1H, furan H-5).
    • δ 3.12 (s, 12H, N(CH₃)₂).
  • $$ ^{13}C $$-NMR (100 MHz, DMSO-d₆):

    • δ 167.5 (C=O), 152.1 (triazine C-2), 145.3 (furan C-2).

Infrared (IR) Spectroscopy

  • 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazine ring), 1245 cm⁻¹ (C-N).

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazine core via nucleophilic substitution. For example, reacting 4,6-dichloro-1,3,5-triazine with dimethylamine under controlled pH (8–9) and temperature (0–5°C) to yield 4,6-bis(dimethylamino)-1,3,5-triazine .
  • Step 2: Functionalization of the triazine with a methyl group via reductive amination or alkylation. A common method uses α-bromoacrylic acid derivatives in DMF with EDCI as a coupling agent .
  • Step 3: Conjugation of the furan-acrylamide moiety. This step employs a Heck coupling or Wittig reaction to introduce the (E)-configured acrylamide group, using solvents like toluene or ethanol under reflux .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Critical Parameters:

  • Temperature control during triazine amination to avoid over-substitution.
  • Stereochemical control (E/Z selectivity) in acrylamide formation via pH adjustment (neutral to slightly acidic) .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • 1H/13C NMR: Key signals include:
    • Triazine moiety: δ ~3.0–3.2 ppm (N(CH₃)₂ protons) and ~160–165 ppm (triazine carbons) .
    • Acrylamide backbone: δ ~6.3–6.5 ppm (trans-vinyl proton, J = 15–16 Hz) and ~165–170 ppm (amide carbonyl carbon) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error .
  • Elemental Analysis: Confirm C, H, N percentages within ±0.3% of theoretical values .

Data Interpretation Tip: Cross-validate NMR coupling constants (e.g., J = 15–16 Hz for E-configuration) with computational models (DFT) to resolve ambiguities .

Advanced: How can retrosynthetic analysis optimize the synthesis pathway for analogs with modified triazine or acrylamide substituents?

Methodological Answer:

  • Retrosynthetic Breakdown:
    • Disconnect the acrylamide group first, identifying furan-2-carbaldehyde and triazine-methylamine as precursors .
    • For triazine modifications (e.g., chloro or methoxy groups), prioritize halogen displacement reactions (SNAr) with amines under basic conditions .
  • Case Study: Replacing dimethylamino groups with methoxy requires:
    • Protecting the triazine core with Boc groups before substitution.
    • Deprotection with TFA/CH₂Cl₂ (1:4) to restore reactivity .
      Computational Tools: Use software like Schrödinger Suite to predict steric/electronic effects of substituents on reaction feasibility .

Advanced: What strategies resolve contradictions in biological activity data across analogs?

Methodological Answer:

  • Systematic Comparison:
    • Tabulate IC₅₀ values against structurally similar analogs (e.g., furan vs. thiophene derivatives) to identify substituent-specific trends .
    • Example: Increased anti-cancer activity in furan derivatives may correlate with π-π stacking interactions (vs. thiophene’s electronic effects) .
  • Mechanistic Studies:
    • Use SPR (Surface Plasmon Resonance) to quantify target binding affinity.
    • Perform molecular dynamics simulations to assess ligand-protein docking stability .
      Case Example: Discrepancies in cytotoxicity between (E)- and (Z)-isomers can be resolved via NOESY NMR to confirm stereochemistry and correlate with activity .

Advanced: How can computational chemistry predict reaction outcomes or optimize reaction conditions?

Methodological Answer:

  • Reaction Pathway Modeling:
    • Apply DFT (e.g., B3LYP/6-31G*) to calculate activation energies for key steps (e.g., triazine amination or acrylamide coupling) .
    • Simulate solvent effects (e.g., DMF vs. toluene) using COSMO-RS to optimize polarity and dielectric constants .
  • Transition State Analysis:
    • Identify steric hindrance in triazine substitution using Gaussian08. Adjust reaction temperature or base strength (e.g., K₂CO₃ vs. Et₃N) to mitigate .

Validation: Cross-check computational predictions with small-scale experimental trials (e.g., 0.1 mmol reactions) before scaling up .

Advanced: What are best practices for analyzing electrochemical or photophysical properties of this compound?

Methodological Answer:

  • Cyclic Voltammetry (CV):
    • Use a three-electrode system (glassy carbon working electrode) in acetonitrile/TBAP.
    • Identify redox peaks (e.g., triazine’s reduction at ~-1.2 V vs. Ag/AgCl) and correlate with HOMO/LUMO gaps from DFT .
  • Photoluminescence Studies:
    • Measure emission spectra (λex = 350 nm) in DMSO. Quenching experiments with DNA intercalators (e.g., ethidium bromide) can probe bioactivity .

Data Normalization: Correct for solvent polarity effects using reference compounds (e.g., anthracene for fluorescence) .

Basic: What are the critical purity thresholds for this compound in biological assays?

Methodological Answer:

  • Minimum Purity: ≥95% (HPLC, C18 column, acetonitrile/water gradient).
  • Key Impurities:
    • Unreacted triazine precursors (retention time ~2–3 min).
    • Z-isomer of acrylamide (separated via chiral HPLC) .
      Mitigation: Use preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase to isolate high-purity fractions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • SAR Parameters:
    • Triazine Substitution: Replace dimethylamino with piperazinyl groups to enhance solubility (logP reduction by ~0.5 units) .
    • Acrylamide Linker: Introduce electron-withdrawing groups (e.g., nitro) on the furan ring to stabilize the Michael acceptor motif, improving target covalent binding .
  • Validation:
    • Synthesize 5–10 analogs with systematic substituent variations.
    • Use QSAR models (e.g., CoMFA) to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.